molecular formula C12H17N3O3 B2550336 N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide CAS No. 315672-07-2

N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide

Cat. No.: B2550336
CAS No.: 315672-07-2
M. Wt: 251.286
InChI Key: QXJVDNBFWNABRF-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an ethoxyphenyl group, a hydrazino group, and an oxobutanamide moiety. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyphenylhydrazine with 4-oxobutanoic acid under appropriate conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in aqueous acetonitrile at low temperatures.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-dearylated products, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the synthesis of prostaglandins by impeding the function of the enzyme cyclooxygenase (COX), leading to reduced pain perception and inflammation.

Comparison with Similar Compounds

N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide can be compared with other similar compounds, such as:

    Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.

    N-(4-Methoxyphenyl)-4-hydrazino-4-oxobutanamide: A compound with a methoxy group instead of an ethoxy group, which may exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research.

Biological Activity

N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O2C_{12}H_{16}N_{4}O_{2} with a molecular weight of approximately 251.29 g/mol. The structure features an ethoxyphenyl group linked to a hydrazino moiety on a butanamide backbone, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in the synthesis of inflammatory mediators like prostaglandins. This inhibition can lead to reduced inflammation and pain perception.
  • Anticancer Activity : Research indicates that this compound can affect cancer cell proliferation by modulating signaling pathways critical for cell survival. It may interact with receptors or enzymes that regulate apoptotic processes and cell cycle progression.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in the development of new therapeutic agents .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

A notable study assessed the compound's cytotoxic effects on various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values were determined across different concentrations, demonstrating dose-dependent effects.

Cell LineIC50 (µg/mL)Observations
HepG225Significant cytotoxicity observed
MCF-730Moderate cytotoxic effects

Antimicrobial Activity

In vitro antimicrobial assays were conducted against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli32

Case Studies and Research Findings

  • Cytotoxicity Studies : A study published in the Asian Journal of Chemistry explored the cytotoxic effects of this compound on various cancer cell lines, confirming its potential as an anticancer agent through apoptosis induction mechanisms .
  • Antimicrobial Efficacy : Research conducted at Al-Azhar University highlighted the compound's effectiveness against fungal pathogens, suggesting its utility in treating infections caused by resistant strains .
  • Mechanistic Insights : Further investigations into the molecular interactions revealed that the hydrazino group could form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and contributing to both anticancer and antimicrobial effects.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-hydrazinyl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-18-10-5-3-9(4-6-10)14-11(16)7-8-12(17)15-13/h3-6H,2,7-8,13H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJVDNBFWNABRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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